molecular formula C25H25N3O2 B2542795 N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide CAS No. 1286705-01-8

N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide

Cat. No. B2542795
CAS RN: 1286705-01-8
M. Wt: 399.494
InChI Key: PNCCITGKEKDQKS-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide is a useful research compound. Its molecular formula is C25H25N3O2 and its molecular weight is 399.494. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of complex organic compounds, including pyrrolo[2,3-c]pyridines, and their chemical behaviors. For instance, the poly-Diels-Alder addition involving bisoxazoles and bismaleinimides has been studied, demonstrating the formation of polyadducts through aromatization processes (Reinecke & Ritter, 1997). Additionally, synthetic pathways to generate heterocycles incorporating the antipyrine moiety have been developed, showing the versatility of pyrrolo[2,3-d]pyrimidines in generating compounds with potential antimicrobial activity (Bondock et al., 2008).

Potential Applications in Drug Development

Compounds structurally related to the query molecule have been evaluated for their pharmacological properties. For instance, pyrrolo[1,2-a][1,4]benzodiazepines and their analogues have been synthesized and tested for antinociceptive activities, indicating the potential therapeutic applications of such compounds in pain management (Mai et al., 1995). The exploration of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has also been conducted, identifying compounds with antiallergic properties, thus highlighting the potential for developing new antiallergic drugs (Menciu et al., 1999).

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Given the biological activity of similar compounds, this molecule could be of interest in medicinal chemistry. Further studies could explore its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[1-[(3-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-18-6-8-20(9-7-18)15-26-23(29)17-28-13-11-22-10-12-27(24(22)25(28)30)16-21-5-3-4-19(2)14-21/h3-14H,15-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCCITGKEKDQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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